molecular formula C22H30N4OS B066484 Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- CAS No. 186453-62-3

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-

Cat. No. B066484
CAS RN: 186453-62-3
M. Wt: 398.6 g/mol
InChI Key: OHNSHDFNXDFXTJ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-, also known as DEDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the target organism. For example, in cancer cells, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit various biochemical and physiological effects. In cancer cells, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to induce cell cycle arrest and apoptosis. In viruses, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to inhibit viral replication. In plants, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to promote growth and increase yield. In animals, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit low toxicity.

Advantages and Limitations for Lab Experiments

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has several advantages for lab experiments. It is easy to synthesize, has a high yield, and exhibits low toxicity. However, it also has some limitations. Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has a short half-life, which limits its stability in biological systems.

Future Directions

There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-. One area of interest is the development of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)--based drugs for cancer treatment. Another area of interest is the use of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- as a plant growth regulator to increase crop yield. Additionally, research on the environmental applications of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)-, such as heavy metal removal from wastewater, is also a promising area of future research.

Synthesis Methods

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- can be synthesized via a simple one-pot reaction between 4-diethylaminobenzaldehyde and 4-(1-methylethoxy)benzyl isothiocyanate in the presence of hydrazine hydrate. The reaction yields a yellow crystalline product with a high yield of 85-90%.

Scientific Research Applications

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been found to exhibit anticancer, antiviral, and antifungal activities. In agriculture, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been used as a plant growth regulator and as a pesticide. In environmental science, Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)- has been used as a chelating agent for heavy metal removal from wastewater.

properties

CAS RN

186453-62-3

Molecular Formula

C22H30N4OS

Molecular Weight

398.6 g/mol

IUPAC Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea

InChI

InChI=1S/C22H30N4OS/c1-5-26(6-2)20-11-7-19(8-12-20)16-24-25-22(28)23-15-18-9-13-21(14-10-18)27-17(3)4/h7-14,16-17H,5-6,15H2,1-4H3,(H2,23,25,28)/b24-16+

InChI Key

OHNSHDFNXDFXTJ-LFVJCYFKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OC(C)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OC(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OC(C)C

synonyms

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 1-methylethoxy)phenyl)methyl)-

Origin of Product

United States

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